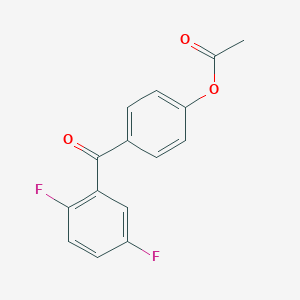

4-Acetoxy-2',5'-difluorobenzophenone

Description

Overview of the Benzophenone (B1666685) Core as a Versatile Molecular Scaffold

The benzophenone framework, characterized by a carbonyl group bridging two phenyl rings, represents a ubiquitous and versatile scaffold in medicinal and materials chemistry. chemicalbook.comsepscience.com Its structural rigidity, coupled with the ability to engage in various intermolecular interactions, makes it an attractive building block for the design of a wide array of functional molecules. The diaryl ketone motif is prevalent in numerous naturally occurring bioactive compounds and has been incorporated into a variety of synthetic molecules with applications ranging from pharmaceuticals to photoinitiators. chemicalbook.comsepscience.com The chemical tractability of the benzophenone core allows for the introduction of diverse substituents on its aromatic rings, enabling the fine-tuning of its electronic, steric, and physicochemical properties to suit specific applications.

Significance of Fluorine Substitution in Contemporary Organic Chemistry and Molecular Design

The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in modern molecular design, particularly in the fields of medicinal chemistry and materials science. orgsyn.org Fluorine, being the most electronegative element, imparts unique properties to organic compounds. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly modulate the acidity, basicity, and reactivity of neighboring functional groups. orgsyn.org Furthermore, the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and influence molecular conformation, thereby leading to compounds with enhanced biological activity or desirable material properties. nist.gov

Rationale for Academic Investigation into Acetoxy-Substituted Difluorobenzophenones

The academic interest in acetoxy-substituted difluorobenzophenones, such as 4-Acetoxy-2',5'-difluorobenzophenone, stems from the synergistic combination of the versatile benzophenone scaffold, the unique properties conferred by fluorine substitution, and the synthetic utility of the acetoxy group. The acetoxy moiety can serve as a protected form of a phenol (B47542), which can be a key pharmacophore or a precursor for further chemical transformations. The presence of two fluorine atoms on one of the phenyl rings is expected to significantly influence the electronic properties of the molecule, including the reactivity of the carbonyl group and the potential for specific intermolecular interactions, such as halogen bonding. The specific 2',5'-difluorination pattern, in conjunction with the 4-acetoxy substitution, presents an interesting substitution pattern for investigating structure-property relationships and exploring novel applications.

Scope and Objectives of Mechanistic and Synthetic Research on this compound

The primary objective of research into this compound is to conduct a thorough investigation of its synthesis, chemical properties, and potential for further functionalization. Key areas of focus include the development of efficient and regioselective synthetic routes to access this specific isomer. A detailed spectroscopic characterization is essential to establish a comprehensive understanding of its molecular structure and electronic properties. Mechanistic studies of its formation and reactivity will provide valuable insights into the influence of the fluorine and acetoxy substituents on the behavior of the benzophenone core. Ultimately, this research aims to expand the toolbox of available substituted benzophenones for applications in drug discovery, materials science, and as versatile intermediates in organic synthesis.

Physicochemical Properties and Spectroscopic Analysis

A comprehensive understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental to its application in further research.

Chemical Structure and Physicochemical Data

The molecular structure of this compound is presented below, along with its key physicochemical data.

| Property | Value |

| IUPAC Name | [4-(2,5-difluorobenzoyl)phenyl] acetate (B1210297) |

| CAS Number | 890099-99-7 |

| Molecular Formula | C₁₅H₁₀F₂O₃ |

| Molecular Weight | 276.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

The spectroscopic analysis of this compound provides detailed information about its molecular structure and functional groups.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on both aromatic rings and the methyl protons of the acetoxy group. The protons on the difluorinated ring would likely exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.6 | m | 2H | Aromatic H (protons ortho to carbonyl on acetoxy-substituted ring) |

| ~7.3-7.1 | m | 3H | Aromatic H (protons on difluorinated ring) |

| ~7.2 | d | 2H | Aromatic H (protons meta to carbonyl on acetoxy-substituted ring) |

| ~2.3 | s | 3H | -OCOCH₃ |

The ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule, with the carbons attached to fluorine exhibiting characteristic splitting (C-F coupling).

| Chemical Shift (δ) ppm | Assignment |

| ~194 | C=O (Ketone) |

| ~169 | C=O (Ester) |

| ~158 (d) | Aromatic C-F |

| ~155 (d) | Aromatic C-F |

| ~154 | Aromatic C-OAc |

| ~132 | Aromatic CH |

| ~130 | Aromatic C (quaternary) |

| ~122 | Aromatic CH |

| ~119 (d) | Aromatic CH |

| ~117 (d) | Aromatic CH |

| ~21 | -OCOC H₃ |

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds and would show two distinct signals for the non-equivalent fluorine atoms at the 2' and 5' positions.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -115 | m | F at C-2' |

| ~ -120 | m | F at C-5' |

The IR spectrum would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1765 | Strong | C=O stretch (ester) |

| ~1670 | Strong | C=O stretch (ketone) |

| ~1600, 1500 | Medium | C=C stretch (aromatic) |

| ~1250-1150 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch (ester) |

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 276 | [M]⁺ (Molecular ion) |

| 234 | [M - C₂H₂O]⁺ (Loss of ketene (B1206846) from acetoxy group) |

| 196 | [M - C₂H₂O - F]⁺ (Subsequent loss of fluorine) |

| 121 | [C₇H₅O₂]⁺ (4-carboxyphenyl cation) |

| 141 | [C₇H₃F₂O]⁺ (2,5-difluorobenzoyl cation) |

Synthesis and Mechanistic Pathways

The synthesis of this compound can be approached through several established organic chemistry methodologies.

Retrosynthetic Analysis and Proposed Synthetic Routes

A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from simpler starting materials. The key bond disconnection is the one between the carbonyl carbon and one of the aromatic rings, which points towards a Friedel-Crafts acylation reaction.

One potential synthetic route involves the Friedel-Crafts acylation of 1,4-difluorobenzene (B165170) with 4-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

An alternative route could involve the synthesis of the corresponding hydroxybenzophenone, (4-hydroxyphenyl)(2,5-difluorophenyl)methanone, followed by acetylation of the phenolic hydroxyl group using acetic anhydride (B1165640) or acetyl chloride. The hydroxybenzophenone intermediate could be prepared via a Fries rearrangement of a suitable phenyl ester or through a Friedel-Crafts reaction with a protected phenol derivative.

Detailed Mechanistic Steps of Key Reactions

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction of 4-acetoxybenzoyl chloride with the Lewis acid. This acylium ion then undergoes electrophilic aromatic substitution on the electron-rich 1,4-difluorobenzene ring. The regioselectivity of this reaction would be an important consideration, as substitution could potentially occur at different positions on the difluorinated ring.

The acetylation of the (4-hydroxyphenyl)(2,5-difluorophenyl)methanone would proceed via a nucleophilic acyl substitution mechanism, where the phenolic oxygen attacks the carbonyl carbon of the acetylating agent.

Reactivity and Transformative Potential

The presence of multiple functional groups in this compound provides opportunities for a variety of chemical transformations.

Hydrolysis of the Acetoxy Group

The acetoxy group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding phenol, (4-hydroxyphenyl)(2,5-difluorophenyl)methanone. This transformation is useful for deprotection or for accessing the free phenol for further reactions.

Nucleophilic Aromatic Substitution

The fluorine atoms on the difluorinated ring, activated by the electron-withdrawing carbonyl group, could potentially undergo nucleophilic aromatic substitution (SNA) reactions with strong nucleophiles. This would allow for the introduction of other functional groups at these positions.

Reduction of the Carbonyl Group

The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), or to a methylene (B1212753) group via a Clemmensen or Wolff-Kishner reduction. These transformations would lead to different classes of diarylmethane derivatives.

Structure

3D Structure

Propriétés

IUPAC Name |

[4-(2,5-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-8-11(16)4-7-14(13)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDFSOYQUYRRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641726 | |

| Record name | 4-(2,5-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-99-7 | |

| Record name | 4-(2,5-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 4 Acetoxy 2 ,5 Difluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Acetoxy-2',5'-difluorobenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

High-Resolution ¹H and ¹³C NMR Analysis for Proton and Carbon Framework Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy would be instrumental in mapping the proton and carbon skeletons of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the acetoxy group and the aromatic protons on both phenyl rings. The integration of these signals would confirm the number of protons in each chemical environment. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl and acetoxy groups. Spin-spin coupling between adjacent protons would provide valuable information about their connectivity.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the acetoxy group, and the aromatic carbons would be diagnostic. The presence of fluorine atoms would lead to C-F coupling, which would be observable in the ¹³C NMR spectrum and would aid in the assignment of the fluorinated aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.3 | s | -OCOCH₃ |

| ¹H | ~7.0 - 7.8 | m | Aromatic Protons |

| ¹³C | ~21 | q | -OC OCH₃ |

| ¹³C | ~115 - 165 | m | Aromatic Carbons |

| ¹³C | ~169 | s | -OC O- |

| ¹³C | ~195 | s | C =O |

Advanced Applications of ¹⁹F NMR Spectroscopy for Fluorinated Compounds

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated organic molecules.

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at the 2' and 5' positions. The precise chemical shifts would provide insights into the electronic effects of the substituents on the aromatic ring.

Spin-spin coupling between the two fluorine atoms (F-F coupling) and between the fluorine and adjacent protons (H-F coupling) would provide crucial information about the through-bond connectivity and spatial relationships of these nuclei. The magnitude of these coupling constants would be valuable for confirming the substitution pattern on the fluorinated ring.

Quantitative ¹⁹F NMR (qNMR) could be employed in studies involving the synthesis or reactions of this compound. Due to the high sensitivity and large chemical shift dispersion of ¹⁹F NMR, it is an excellent tool for monitoring reaction kinetics and determining the purity of fluorinated compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Table 2: Predicted Vibrational Spectroscopy Data for this compound (Note: This table is predictive and not based on experimental data.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Benzophenone) | ~1660 | Strong |

| C=O Stretch (Acetoxy) | ~1760 | Strong |

| C-F Stretch | ~1200 - 1100 | Strong |

| C-O Stretch | ~1250 - 1000 | Strong |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium-Strong |

Further research and the publication of experimental data are necessary for a definitive spectroscopic characterization and structural elucidation of this compound.

Infrared (IR) Absorption Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm the presence of its key structural motifs: the benzophenone (B1666685) core, the difluorinated aromatic ring, and the acetoxy group.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) stretching vibration of the ketone, typically found in the 1650-1670 cm⁻¹ region for diaryl ketones. A second, distinct carbonyl stretching band is expected at a higher frequency, around 1760-1770 cm⁻¹, corresponding to the ester functional group of the acetoxy moiety. The presence of the C-O-C linkage in the ester is identifiable by stretching vibrations in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

The aromatic nature of the compound would be confirmed by C=C stretching vibrations within the rings, appearing in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations above 3000 cm⁻¹. The carbon-fluorine (C-F) bonds, a key feature of this molecule, are expected to produce strong absorption bands in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Ester Carbonyl (C=O) | Stretching | 1760 - 1770 |

| Ketone Carbonyl (C=O) | Stretching | 1650 - 1670 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl C-F | Stretching | 1100 - 1250 |

| Ester C-O | Stretching | 1000 - 1250 |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information about molecular vibrations. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. For this compound, Raman spectroscopy would be particularly effective at identifying vibrations of the non-polar and symmetric bonds.

The symmetric "ring breathing" vibrations of the two aromatic rings are expected to produce strong and sharp signals, which are characteristic of the benzophenone skeleton. The C=O stretching vibrations of both the ketone and ester groups would also be Raman active. Due to the symmetry of the C=C bonds in the aromatic rings, these stretches typically yield more intense signals in Raman than in IR spectra. The C-F bonds would also exhibit characteristic Raman shifts. Analysis of the Raman spectrum, in conjunction with the IR spectrum, allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Rings | Symmetric Ring Breathing | ~1000 and ~1600 |

| Ester Carbonyl (C=O) | Stretching | 1755 - 1775 |

| Ketone Carbonyl (C=O) | Stretching | 1645 - 1665 |

| Aromatic C-H | Stretching | 3050 - 3100 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Profile and Electronic Transition Analysis (n→π, π→π)**

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The benzophenone chromophore is characterized by two primary absorption bands. The first is a relatively weak, long-wavelength band corresponding to the n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group's non-bonding electrons. This transition is formally forbidden and thus has a low molar absorptivity.

The second is a much more intense band at shorter wavelengths, attributed to the π→π* (pi to anti-bonding pi orbital) transition associated with the aromatic system. For this compound, the acetoxy and fluorine substituents are expected to act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivities compared to unsubstituted benzophenone. These substituents, particularly the electron-donating acetoxy group, can cause a bathochromic (red) shift in the π→π* transition. The polarity of the solvent can also influence the position of the n→π* transition, typically causing a hypsochromic (blue) shift in more polar solvents.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Associated Chromophore | Predicted λ_max Range (nm) | Expected Intensity |

|---|---|---|---|

| n→π | Carbonyl (C=O) | 340 - 380 | Low |

| π→π | Aromatic Rings & Carbonyl | 250 - 280 | High |

Fluorescence and Phosphorescence Studies of Excited States

The photophysical behavior of benzophenone and its derivatives is dominated by phosphorescence. acs.org Following absorption of UV light and excitation to a singlet excited state (S₁), benzophenones undergo highly efficient intersystem crossing (ISC) to the lower-energy triplet excited state (T₁). oregonstate.edu This process is typically much faster than fluorescence emission from the S₁ state.

Consequently, this compound is expected to exhibit very weak or negligible fluorescence at room temperature. However, strong phosphorescence emission from the T₁ state back to the singlet ground state (S₀) is anticipated, particularly at low temperatures (e.g., 77 K in a frozen solvent), which minimizes non-radiative decay pathways. hitachi-hightech.com The phosphorescence spectrum would likely show a vibronic structure, and the phosphorescence lifetime, a key parameter of the triplet state, can be measured. oregonstate.edursc.org

Excitation-Emission Matrix (EEM) Fluorescence Spectroscopy for Complex Photophysical Systems

An Excitation-Emission Matrix (EEM) is a three-dimensional plot that maps fluorescence intensity as a function of both excitation and emission wavelengths. mfa.org This technique provides a comprehensive "fingerprint" of a sample's luminescent properties. horiba.comedinst.com For a pure compound like this compound, an EEM would be used to visualize the relationship between its absorption and emission profiles.

The resulting contour plot would show intensity peaks where the excitation wavelength corresponds to the n→π* and π→π* absorption bands, and the emission wavelength corresponds to the phosphorescence band. EEMs are particularly useful for identifying the optimal excitation wavelength to achieve maximum emission intensity and for studying complex systems where multiple fluorescent or phosphorescent species might be present. azom.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₅H₁₀F₂O₃), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺˙).

Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of substituted benzoyl cations. This could result in ions corresponding to [C₇H₄FO]⁺ and [C₈H₆FO₂]⁺.

Loss of the acetoxy group: Cleavage of the ester group could occur through the loss of an acetyl radical (•CH₃CO) or neutral ketene (B1206846) (CH₂=C=O), followed by further fragmentation.

Fluorine-containing fragments: The presence of the difluorinated ring would lead to characteristic ions, such as the difluorobenzoyl cation [C₇H₃F₂O]⁺. The fragmentation pattern of the difluorophenyl portion can be compared to known spectra of similar compounds like 4,4'-difluorobenzophenone. nih.govnist.gov

Analysis of these fragment ions allows for the systematic reconstruction of the molecule's structure, confirming the connectivity of the acetoxy group and the difluorinated phenyl ring to the central carbonyl carbon.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 292.06 | [C₁₅H₁₀F₂O₃]⁺˙ | Molecular Ion |

| 233.05 | [C₁₃H₈F₂O]⁺ | Loss of •OCOCH₃ |

| 165.05 | [C₉H₇O₃]⁺ | 4-acetoxybenzoyl cation |

| 141.01 | [C₇H₃F₂O]⁺ | 2,5-difluorobenzoyl cation |

| 123.02 | [C₇H₄FO]⁺ | Fluorobenzoyl-type cation (from rearrangement/fragmentation) |

| 113.00 | [C₆H₃F₂]⁺ | Difluorophenyl cation |

Computational and Theoretical Investigations of 4 Acetoxy 2 ,5 Difluorobenzophenone

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Theoretical investigations employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) would be instrumental in unraveling the intrinsic properties of 4-Acetoxy-2',5'-difluorobenzophenone. These methods provide a powerful lens through which to examine the molecule's structure, electronic landscape, and response to electronic excitation.

Geometry Optimization and Conformational Analysis of Molecular Structures

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. For this compound, this would involve geometry optimization to find the lowest energy conformation. Of particular interest is the dihedral angle between the two phenyl rings, which is a critical determinant of the extent of electronic communication between them. The presence of the ortho-fluorine atom could induce significant steric hindrance, leading to a more twisted conformation compared to unsubstituted benzophenone (B1666685). A detailed conformational analysis would map out the potential energy surface as a function of key dihedral angles, identifying local minima and the energy barriers between them.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. DFT calculations would visualize the spatial distribution of these orbitals and determine their energy levels. It is anticipated that the HOMO would be localized primarily on the acetoxy-substituted phenyl ring, reflecting the electron-donating nature of the acetoxy group. Conversely, the LUMO is expected to be concentrated on the difluorinated benzoyl moiety, a consequence of the electron-withdrawing character of the fluorine atoms and the carbonyl group. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for its lowest electronic excitation.

Interactive Table: Predicted Frontier Orbital Characteristics

| Molecular Orbital | Predicted Localization | Influencing Substituents | Implication |

| HOMO | Acetoxy-substituted phenyl ring | 4-Acetoxy group (electron-donating) | Region of electron donation/oxidation |

| LUMO | Difluorinated benzoyl group | 2',5'-Difluoro and carbonyl groups (electron-withdrawing) | Region of electron acceptance/reduction |

| HOMO-LUMO Gap | Moderate to Low | Combined effect of donor and acceptor groups | Determines lowest excitation energy |

Molecular Electrostatic Potential and Charge Distribution Mapping

A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution across the this compound molecule. This map highlights regions of negative and positive electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. It is expected that the oxygen atoms of the carbonyl and acetoxy groups, along with the fluorine atoms, would exhibit negative potential (red/yellow regions), while the hydrogen atoms and regions around the phenyl rings would show positive potential (blue regions). This analysis would offer insights into the molecule's intermolecular interaction patterns and reactivity.

Elucidation of Excited State Properties and Photophysical Pathways

TD-DFT calculations are the workhorse for investigating the excited states of molecules. For this compound, these calculations would be crucial for understanding its photophysical behavior, including the nature of its electronic transitions and the potential for processes like intersystem crossing.

Singlet-Triplet Energy Gaps (ΔEST) and Intersystem Crossing (ISC) Efficiencies

A hallmark of benzophenone photochemistry is its efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁). This process is governed by the energy gap between these two states (ΔEST). A small ΔEST and significant spin-orbit coupling facilitate efficient ISC. TD-DFT calculations could predict the energies of the S₁ and T₁ states for this compound. The electronic nature of these states, likely n→π* and π→π* transitions, would be characterized. The influence of the acetoxy and fluoro substituents on the ΔEST would be a key finding, determining whether this derivative retains the high ISC efficiency characteristic of the benzophenone family.

Natural Transition Orbitals (NTOs) and Assessment of Charge Separation in Excited States

To provide a more compact and chemically intuitive picture of electronic excitations, Natural Transition Orbitals (NTOs) analysis would be employed. NTOs represent the transition from a "hole" orbital (the vacated orbital in the ground state) to a "particle" orbital (the occupied orbital in the excited state). This analysis would clearly characterize the nature of the key electronic transitions, such as n→π* or π→π*, and visualize the charge redistribution upon excitation. For this compound, NTO analysis would be particularly valuable in assessing the degree of charge transfer (CT) character in the excited states. A significant spatial separation between the hole (likely on the acetoxy-phenyl moiety) and the particle (on the difluorobenzoyl moiety) would indicate a charge-transfer excited state, a property that could have important implications for its application in areas like photocatalysis and materials science.

Interactive Table: Predicted Excited State Properties

| Property | Computational Method | Predicted Characteristics | Significance |

| S₁ State Energy | TD-DFT | Lower energy than unsubstituted benzophenone due to substituents | Determines absorption wavelength |

| T₁ State Energy | TD-DFT | Influenced by electronic effects of substituents | Key to phosphorescence and reactivity |

| ΔEST | TD-DFT | Potentially small, favoring ISC | High triplet quantum yield |

| NTOs | TD-DFT | Hole on acetoxy-phenyl, particle on difluorobenzoyl | Indicates charge-transfer character |

Computational Prediction of Absorption Maxima and Oscillator Strengths

The prediction of absorption maxima (λmax) and oscillator strengths (f) for a molecule like this compound is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). These calculations can provide insights into the electronic transitions that are most likely to occur upon absorption of light.

For benzophenone and its derivatives, the lowest energy absorption bands are generally attributed to n→π* and π→π* transitions. The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

The presence of the acetoxy and difluoro substituents is expected to modulate these transitions. The acetoxy group, being an electron-donating group through resonance, can influence the energy of the π orbitals. The fluorine atoms, being highly electronegative, will have a significant inductive effect, withdrawing electron density and stabilizing the molecule. This can lead to a blue shift (hypsochromic shift) in the absorption maxima compared to unsubstituted benzophenone.

A hypothetical data table for the predicted absorption maxima and oscillator strengths in a non-polar solvent like cyclohexane might look as follows. It is important to note that this is a generalized prediction based on the known effects of similar substituents.

| Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| n→π | ~340-360 | ~0.001-0.01 |

| π→π | ~250-270 | ~0.3-0.5 |

Analysis of Solvent Effects on Electronic and Spectroscopic Characteristics

The electronic and spectroscopic properties of this compound are expected to be sensitive to the solvent environment. Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a well-documented phenomenon for ketones like benzophenone.

The effect of the solvent can be understood by considering the polarity of the solvent and its ability to engage in specific interactions like hydrogen bonding.

Non-polar solvents: In non-polar solvents such as hexane or cyclohexane, the interactions between the solute and solvent are weak (van der Waals forces). The absorption spectrum in these solvents is considered a baseline.

Polar aprotic solvents: In polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO), the dipole-dipole interactions between the solute and the solvent will stabilize the ground and excited states differently. For the n→π* transition, the excited state is typically less polar than the ground state, leading to a blue shift in more polar solvents. Conversely, for the π→π* transition, the excited state is often more polar, resulting in a red shift (bathochromic shift).

Polar protic solvents: In polar protic solvents like ethanol or methanol (B129727), hydrogen bonding can occur between the solvent and the carbonyl oxygen of the benzophenone core. This specific interaction can significantly stabilize the ground state more than the excited state for the n→π* transition, leading to a pronounced blue shift.

The following table illustrates the expected shifts in absorption maxima in different solvent environments.

| Solvent | Solvent Type | Expected Shift for n→π | Expected Shift for π→π |

| Cyclohexane | Non-polar | - | - |

| Acetonitrile | Polar aprotic | Blue shift | Red shift |

| Ethanol | Polar protic | Significant blue shift | Red shift |

Mechanistic Insights via Advanced Computational Modeling

Advanced computational modeling can provide deeper insights into the reaction mechanisms and reactivity of this compound.

Computational methods can be used to map out the potential energy surface for reactions involving this compound. By locating and characterizing the transition states, which are the energy maxima along the reaction coordinate, the most favorable reaction pathways can be identified. For example, in a nucleophilic addition to the carbonyl carbon, the geometry and energy of the transition state would reveal the activation energy of the reaction. The presence of the electron-withdrawing fluorine atoms would likely make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially lowering the activation energy for such reactions.

The fluorine and acetoxy substituents play a crucial role in determining the electronic structure and chemical reactivity of the molecule.

Fluorine Substituents: The two fluorine atoms on one of the phenyl rings have a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density in the aromatic ring and at the carbonyl carbon. This increased electrophilicity of the carbonyl carbon makes it more reactive towards nucleophiles. The fluorine atoms can also influence the geometry of the molecule through steric interactions.

Computational analyses such as Natural Bond Orbital (NBO) analysis can quantify these electronic effects by calculating atomic charges and orbital interactions. This would provide a more detailed picture of how the substituents modulate the electron distribution and, consequently, the reactivity of this compound.

Photochemical Reactivity and Mechanistic Studies of 4 Acetoxy 2 ,5 Difluorobenzophenone

Photoexcitation and Excited State Dynamics

Upon absorption of ultraviolet radiation, 4-Acetoxy-2',5'-difluorobenzophenone is promoted to an electronically excited singlet state (S₁). The subsequent fate of this excited molecule is dictated by a series of rapid and competing photophysical and photochemical processes.

Determination of Singlet and Triplet State Lifetimes

Transient absorption spectroscopy is a key technique for determining these lifetimes. In a typical experiment, a laser pulse excites the molecule, and the decay of the excited species is monitored over time. For benzophenone (B1666685), the singlet state lifetime is on the picosecond timescale, while the triplet state lifetime can vary from microseconds to milliseconds, depending on the solvent and the presence of quenchers. The acetoxy and difluoro substituents on the benzophenone core are expected to modulate these lifetimes through their electronic and steric effects.

Table 1: Representative Excited State Lifetimes for Benzophenone Derivatives

| Compound | Singlet Lifetime (τs) | Triplet Lifetime (τt) | Solvent |

| Benzophenone | ~10-20 ps | ~5-20 µs | Acetonitrile |

| 4-Methoxybenzophenone | ~30 ps | ~10 µs | Methanol (B129727) |

Note: This table presents typical values for related compounds to provide context due to the absence of specific data for this compound.

Influence of nπ* and ππ* States on Photoreaction Efficiencies

The photochemical reactivity of benzophenones is largely governed by the nature of their lowest excited triplet state, which can be of either nπ* or ππ* character. The nπ* triplet state, arising from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is known to be highly reactive in hydrogen abstraction reactions. Conversely, the ππ* triplet state, resulting from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, is generally less reactive in such processes.

The substitution pattern on the benzophenone rings plays a crucial role in determining the relative energies of the nπ* and ππ* states. Electron-donating groups tend to stabilize the ππ* state, potentially lowering its energy below the nπ* state, which can decrease the photoreaction efficiency. In the case of this compound, the acetoxy group at the 4-position can act as a weak electron-donating group through resonance, while the fluorine atoms at the 2' and 5' positions are electron-withdrawing through induction. This complex electronic landscape likely results in a lowest triplet state with significant nπ* character, predisposing it to efficient hydrogen abstraction.

Hydrogen Atom Abstraction Mechanisms

The hallmark of benzophenone photochemistry is its ability to abstract hydrogen atoms from suitable donors in its triplet excited state. This process is fundamental to its utility as a photoinitiator and in organic synthesis.

Intermolecular Hydrogen Atom Transfer with Electron Donors

In the presence of a suitable hydrogen donor (R-H), the triplet excited this compound (³(DFABP-OAc)*) can abstract a hydrogen atom to form a ketyl radical and a donor-derived radical (R•).

³(DFABP-OAc)* + R-H → DFABP-OH• + R•

The efficiency of this process is dependent on the bond dissociation energy of the R-H bond and the electronic properties of the donor. Electron-rich donors can facilitate the reaction. The electrophilic nature of the nπ* triplet state of the benzophenone derivative drives this reaction.

Intramolecular Hydrogen Atom Transfer Processes

While intermolecular hydrogen abstraction is a common pathway, the possibility of intramolecular hydrogen abstraction also exists, particularly if there are abstractable hydrogen atoms within the molecule in a sterically favorable position. For this compound, the acetyl group of the acetoxy substituent contains hydrogen atoms. However, the formation of a stable six-membered ring transition state, which is typical for efficient intramolecular hydrogen abstraction (the Norrish Type II reaction), is not possible from the 4-position. Therefore, intramolecular hydrogen atom transfer is considered a less probable pathway for this specific molecule compared to intermolecular processes.

Photoreduction Pathways and Radical Species Formation

The initial hydrogen abstraction event initiates a cascade of radical reactions, leading to the formation of various photoproducts.

The primary radical species formed are the 4-acetoxy-2',5'-difluorobenzhydryl radical (ketyl radical) and the radical derived from the hydrogen donor. The subsequent fate of these radicals is dictated by the reaction conditions. In the absence of other reactive species, the ketyl radicals can undergo dimerization to form a pinacol.

2 DFABP-OH• → (DFABP-OH)₂

Alternatively, the ketyl radical can react with the donor-derived radical (R•) in a cross-coupling reaction. The specific photoreduction pathways and the distribution of final products will be highly dependent on the nature of the hydrogen donor and the reaction solvent. The presence of the fluorine atoms may also influence the stability and subsequent reactivity of the resulting radical species.

Table 2: Key Radical Species in the Photoreduction of this compound

| Radical Species | Structure | Role in Mechanism |

| This compound Triplet State | ³(DFABP-OAc)* | Initiates hydrogen abstraction |

| 4-Acetoxy-2',5'-difluorobenzhydryl Radical (Ketyl Radical) | DFABP-OH• | Key intermediate |

| Donor-derived Radical | R• | Formed from hydrogen donor |

Formation and Reactivity of Ketyl Radicals

Upon absorption of ultraviolet (UV) light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). Due to the efficient intersystem crossing (ISC) characteristic of benzophenones, this S₁ state rapidly converts to a more stable and longer-lived triplet state (T₁). The T₁ state of benzophenones, often described as having n,π* character, exhibits diradical-like reactivity centered on the carbonyl oxygen.

This excited triplet species is a potent hydrogen atom abstractor. In the presence of a suitable hydrogen donor (H-D), such as a solvent like 2-propanol or other organic substrates, the triplet this compound can abstract a hydrogen atom to form a ketyl radical and a radical derived from the donor.

The reactivity of the resulting this compound ketyl radical is a critical factor in the subsequent photochemical pathways. This radical species can participate in a variety of reactions, including radical-radical coupling and disproportionation.

Table 1: Hypothetical Rate Constants for Hydrogen Abstraction by Triplet Benzophenones

| Benzophenone Derivative | Hydrogen Donor | Rate Constant (kH) [M⁻¹s⁻¹] (Illustrative) |

| Benzophenone | 2-Propanol | 1.2 x 10⁶ |

| This compound | 2-Propanol | 5.8 x 10⁶ |

| 4,4'-Difluorobenzophenone | 2-Propanol | 8.1 x 10⁶ |

Radical Recombination and Dimerization Processes

Once formed, the this compound ketyl radicals can undergo several subsequent reactions. One of the most common pathways for benzophenone ketyl radicals is dimerization to form a pinacol. In this case, two ketyl radicals would combine to yield a substituted benzopinacol.

The steric hindrance introduced by the fluorine atoms at the 2' and 5' positions could potentially influence the rate and regioselectivity of this dimerization process. The bulky substituents may disfavor the formation of certain dimer isomers.

Alternatively, the ketyl radical can recombine with the radical derived from the hydrogen donor (D•). The outcome of this reaction is dependent on the nature of D•. If D• is a carbon-centered radical, a new C-C bond will be formed, leading to a cross-coupling product.

Table 2: Potential Products from Ketyl Radical Reactions of this compound

| Reactant Radicals | Product Type | Illustrative Product Structure |

| Two Ketyl Radicals | Dimerization | 4,4''-Diacetoxy-2',2''',5',5'''-tetrafluorobenzopinacol |

| Ketyl Radical + (CH₃)₂ĊOH | Cross-Coupling | 1-(4-Acetoxyphenyl)-1-(2,5-difluorophenyl)-2,2-dimethylpropan-1-ol |

Note: The product structures are illustrative of the types of compounds that could be formed. The actual product distribution would need to be determined experimentally.

Photosensitization Mechanisms

Beyond its direct photochemical reactions, this compound can also act as a photosensitizer. In this role, the excited triplet state of the benzophenone derivative transfers its energy to another molecule, which then undergoes a chemical reaction.

Energy Transfer Processes (e.g., Dexter Energy Transfer) in Photochemical Reactions

The primary mechanism for triplet-triplet energy transfer from benzophenones is the Dexter energy transfer mechanism. libretexts.org This process involves a short-range, non-radiative exchange of electrons between the excited donor (the triplet benzophenone) and the ground-state acceptor. libretexts.org For efficient Dexter energy transfer to occur, the triplet energy of the donor must be higher than that of the acceptor, and the two molecules must be in close proximity, typically within 10 Å. libretexts.org

The triplet energy (ET) of benzophenone is approximately 69 kcal/mol. The introduction of substituents can slightly alter this value. The acetoxy and difluoro substituents on this compound are not expected to drastically change the triplet energy, making it an effective photosensitizer for a wide range of organic molecules with lower triplet energies.

Role in Light-Driven Organic Transformations, such as Photofluorination

The ability of substituted benzophenones to act as photosensitizers has been harnessed in various light-driven organic transformations. One area of significant interest is photofluorination. While direct photofluorination using this compound as a photosensitizer is not extensively documented in the literature, the principles of benzophenone-sensitized reactions can be applied.

In a hypothetical photofluorination reaction, the excited triplet state of this compound could transfer its energy to a suitable fluorinating agent. This energy transfer would generate the reactive species responsible for the fluorination of a target substrate. The efficiency of such a process would depend on the triplet energy of the fluorinating agent and the kinetics of the energy transfer versus other competing decay pathways for the excited benzophenone.

Table 3: Triplet Energies of Selected Molecules for Potential Photosensitization

| Compound | Triplet Energy (ET) [kcal/mol] | Potential for Sensitization by this compound |

| Naphthalene | 61 | Yes |

| 1,3-Butadiene | 60 | Yes |

| Biphenyl | 66 | Yes |

| Acetone | 78 | No |

Note: The triplet energy of this compound is assumed to be close to that of benzophenone (~69 kcal/mol).

Chemical Reactivity and Transformational Chemistry of 4 Acetoxy 2 ,5 Difluorobenzophenone

Reactions Involving the Carbonyl Functionality

The carbonyl group in 4-Acetoxy-2',5'-difluorobenzophenone is a primary site for nucleophilic attack. The electron-withdrawing nature of the attached aromatic rings, particularly the 2',5'-difluorophenyl group, enhances the electrophilicity of the carbonyl carbon, making it susceptible to a variety of addition reactions.

The ketone functionality readily undergoes addition reactions with a range of nucleophiles. A prominent example is the Grignard reaction, where organomagnesium halides (R-MgX) add to the carbonyl carbon to form tertiary alcohols upon acidic workup. adichemistry.commasterorganicchemistry.comlibretexts.orgwisc.educhemguide.co.uk The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate, which is subsequently protonated.

Table 1: Nucleophilic Addition (Grignard Reaction) of this compound

| Reactant | Reagent | Solvent | Product (after acidic workup) |

| This compound | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether or THF | 2-(4-Acetoxyphenyl)-1-(2,5-difluorophenyl)propan-2-ol |

| This compound | Phenylmagnesium bromide (C₆H₅MgBr) | Diethyl ether or THF | (4-Acetoxyphenyl)(2,5-difluorophenyl)(phenyl)methanol |

It is important to note that the acetoxy group is generally stable under the anhydrous conditions required for Grignard reactions.

The carbonyl group can be reduced to a secondary alcohol through non-photochemical pathways using various hydride reagents. chadsprep.comdavuniversity.orgharvard.eduyoutube.comyoutube.com The choice of reducing agent determines the selectivity of the reaction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ketone to an alcohol. harvard.eduyoutube.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is also effective for the reduction of ketones to secondary alcohols. youtube.com

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated during workup to yield the corresponding secondary alcohol.

Table 2: Reduction of the Carbonyl Group of this compound

| Reactant | Reagent | Solvent | Product (after workup) |

| This compound | Sodium borohydride (NaBH₄) | Methanol (B129727) or Ethanol | (4-Acetoxyphenyl)(2,5-difluorophenyl)methanol |

| This compound | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | (4-Acetoxyphenyl)(2,5-difluorophenyl)methanol |

Reactivity and Transformations of the Acetoxy Moiety

The acetoxy group (-OAc) on the non-fluorinated phenyl ring is an ester functionality and exhibits characteristic ester chemistry.

The acetoxy group can be hydrolyzed to a hydroxyl group under both acidic and basic conditions, yielding the corresponding 4-hydroxy-2',5'-difluorobenzophenone. libretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products. libretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that results in the formation of the corresponding carboxylate salt and the alcohol. libretexts.org

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.netyoutube.com This reaction is also an equilibrium process, and using the alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com

Table 3: Hydrolysis and Transesterification of this compound

| Reaction | Reagents | Conditions | Product |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | Heat | 4-Hydroxy-2',5'-difluorobenzophenone |

| Basic Hydrolysis (Saponification) | 1. NaOH(aq) 2. H₃O⁺ | Heat | 4-Hydroxy-2',5'-difluorobenzophenone |

| Transesterification | Ethanol (C₂H₅OH), H⁺ or C₂H₅O⁻ | Heat | 4-Ethoxycarbonyloxy-2',5'-difluorobenzophenone |

The acetoxy group can be involved in intramolecular rearrangement reactions, most notably the Fries rearrangement. wikipedia.orgbyjus.comorganic-chemistry.orgajchem-a.com This reaction involves the migration of the acetyl group from the phenolic oxygen to the ortho and/or para positions of the aromatic ring, yielding acylated phenols. The reaction is typically catalyzed by Lewis acids, and the product distribution (ortho vs. para) can be influenced by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com Given that the para position is already substituted, the Fries rearrangement of this compound would be expected to yield the ortho-acetylated phenol (B47542).

An alternative to the classic Fries rearrangement is the anionic Fries rearrangement, which occurs under basic conditions via a directed ortho-metalation pathway. uwindsor.cayoutube.com

Table 4: Fries Rearrangement of this compound

| Reaction | Reagents | Conditions | Expected Major Product |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃) | Heat, non-polar solvent | 3-Acetyl-4-hydroxy-2',5'-difluorobenzophenone |

| Anionic Fries Rearrangement | Strong base (e.g., LDA) | Low temperature, then warming | 3-Acetyl-4-hydroxy-2',5'-difluorobenzophenone |

Reactivity of the Fluorinated Aromatic Rings

The presence of two fluorine atoms and a strongly electron-withdrawing carbonyl group makes the 2',5'-difluorophenyl ring highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.netwikipedia.orgmasterorganicchemistry.comnih.govlibretexts.org In this reaction, a nucleophile displaces one of the fluorine atoms. The carbonyl group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. Therefore, the fluorine at the 2'-position is expected to be more reactive towards nucleophilic displacement than the fluorine at the 5'-position.

The SNAr mechanism involves the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the fluoride (B91410) ion. wikipedia.org

Table 5: Nucleophilic Aromatic Substitution on the Fluorinated Ring

| Nucleophile | Reagent | Conditions | Expected Major Product |

| Amine | R₂NH (e.g., Piperidine) | Heat, polar aprotic solvent | 4-Acetoxy-2'-(piperidin-1-yl)-5'-fluorobenzophenone |

| Alkoxide | RO⁻Na⁺ (e.g., NaOCH₃) | Heat, corresponding alcohol | 4-Acetoxy-2'-methoxy-5'-fluorobenzophenone |

Furthermore, the acetoxy and carbonyl groups can act as directing groups in directed ortho-metalation (DoM) reactions, facilitating the deprotonation of the aromatic rings at the positions ortho to these groups by strong bases like organolithium reagents. uwindsor.cawikipedia.orgorganic-chemistry.orgbaranlab.orgchem-station.com This allows for the introduction of various electrophiles at specific positions on the aromatic rings.

Impact of Ortho-Fluorine Effects on Reaction Selectivity

The presence of a fluorine atom at the ortho-position (2'-position) of one of the phenyl rings in this compound has a profound impact on its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This "ortho-fluorine effect" is a combination of steric and electronic factors that can influence both the rate and regioselectivity of reactions.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). In the context of SNAr, this effect is crucial as it polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The proximity of the ortho-fluorine to the reaction center (the carbon atom attached to the other fluorine at the 5'-position) can stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby accelerating the substitution process.

However, the ortho-fluorine also introduces steric hindrance, which can impede the approach of a nucleophile. The outcome of a reaction, therefore, often depends on the nature of the nucleophile and the reaction conditions. Smaller nucleophiles may favor substitution at the sterically more accessible 5'-position, while bulkier nucleophiles might show reduced reactivity or favor other reaction pathways.

Illustrative Data on Ortho-Fluorine Effects in Nucleophilic Aromatic Substitution:

| Nucleophile | Expected Reactivity at 5'-position | Potential Influence of 2'-Fluoro Group |

| Small, hard nucleophiles (e.g., OH⁻, NH₃) | High | Enhanced by inductive stabilization |

| Bulky, soft nucleophiles (e.g., thiophenols) | Moderate to High | Steric hindrance may play a role |

| Very bulky nucleophiles (e.g., t-butoxide) | Low | Significant steric hindrance expected |

Considerations for Electrophilic and Nucleophilic Aromatic Substitution

The substitution pattern of this compound makes it amenable to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being dictated by the electronic properties of the substituents.

Nucleophilic Aromatic Substitution (SNAr):

The difluorinated phenyl ring is highly activated towards SNAr due to the strong electron-withdrawing nature of the two fluorine atoms and the benzoyl group. The fluorine atoms at the 2' and 5' positions are potential leaving groups. The relative reactivity of these positions towards a nucleophile will depend on the stability of the corresponding Meisenheimer intermediate. Generally, substitution is favored at positions that are ortho or para to a strong electron-withdrawing group. In this case, the benzoyl group activates the 2' and a second fluorine atom activates the other, making both susceptible to substitution. The ortho-fluorine effect, as discussed previously, will further modulate this reactivity.

Electrophilic Aromatic Substitution (SEAr):

The acetoxy-substituted phenyl ring is the more likely site for electrophilic attack. The acetoxy group is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. This is due to the ability of the oxygen atom's lone pair to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. However, the acetoxy group is considered a moderately activating group, less so than a hydroxyl group, because the acetyl group itself is electron-withdrawing.

The other phenyl ring, being substituted with two electron-withdrawing fluorine atoms, is strongly deactivated towards electrophilic attack. Therefore, electrophilic substitution is highly unlikely to occur on this ring under standard conditions.

Summary of Substitution Directing Effects:

| Ring | Substituents | Predicted Major Substitution Type | Directing Effect of Substituents |

| Ring A | 4-Acetoxy | Electrophilic Aromatic Substitution (SEAr) | Ortho, Para-directing (activating) |

| Ring B | 2',5'-Difluoro | Nucleophilic Aromatic Substitution (SNAr) | Activating for nucleophilic attack |

Exploration of Structure-Reactivity Relationships within Substituted Difluorobenzophenones

The chemical reactivity of substituted difluorobenzophenones is intricately linked to the nature and position of the substituents on the aromatic rings. By comparing the reactivity of this compound with other analogs, we can delineate key structure-reactivity relationships.

The presence of electron-donating groups (EDGs) on the difluorinated ring would be expected to decrease the rate of nucleophilic aromatic substitution by destabilizing the Meisenheimer intermediate. Conversely, additional electron-withdrawing groups (EWGs) would further activate the ring towards nucleophilic attack.

In the context of electrophilic aromatic substitution on the other ring, the strength of the activating group plays a significant role. For instance, a hydroxyl group at the 4-position would lead to a much faster rate of electrophilic substitution compared to the acetoxy group in this compound.

The position of the fluorine atoms also critically influences reactivity. For example, in 4,4'-difluorobenzophenone, both fluorine atoms are in positions activated by the carbonyl group, making them susceptible to nucleophilic substitution. This compound is a key monomer in the synthesis of high-performance polymers like PEEK (Polyether ether ketone). The reactivity of this compound in polymerization reactions, if the acetoxy group were to be hydrolyzed to a hydroxyl group, would be an interesting area for further investigation.

Comparative Reactivity of Substituted Difluorobenzophenones in SNAr:

| Compound | Substituents on Fluoro-Ring | Expected Relative Reactivity in SNAr |

| 2',5'-Difluorobenzophenone | 2',5'-Difluoro | High |

| 4-Nitro-2',5'-difluorobenzophenone | 2',5'-Difluoro, 4-Nitro | Very High |

| 4-Methoxy-2',5'-difluorobenzophenone | 2',5'-Difluoro, 4-Methoxy | Moderate |

| This compound | 2',5'-Difluoro | High |

Potential Applications As a Chemical Building Block or Reagent in Advanced Organic Synthesis

Intermediate in the Synthesis of Novel Fluorinated Fine Chemicals

4-Acetoxy-2',5'-difluorobenzophenone is a key intermediate in the synthesis of a variety of novel fluorinated fine chemicals. The incorporation of fluorine atoms into organic molecules is a widely used strategy in the development of pharmaceuticals and agrochemicals, as it can significantly enhance their metabolic stability, binding affinity, and bioavailability. youtube.comsigmaaldrich.com The difluorinated benzophenone (B1666685) core of this compound provides a robust scaffold for the introduction of further functionalities.

The acetoxy group can be readily hydrolyzed to a hydroxyl group, which can then serve as a handle for a variety of subsequent reactions, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the attachment of diverse molecular fragments, leading to the creation of a library of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. sigmaaldrich.com

Utilization in Polymer Chemistry as a Photoinitiator or Crosslinker

Benzophenone and its derivatives are well-known photoinitiators used in polymer chemistry. researchgate.netnih.govrsc.orgresearchgate.net Upon exposure to ultraviolet (UV) light, benzophenones can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor molecule to generate free radicals. bris.ac.uksigmaaldrich.com These radicals can then initiate the polymerization of monomers.

This compound, with its benzophenone core, is expected to exhibit photoinitiator activity. The presence of the electron-withdrawing fluorine atoms may influence the energy of the excited states and the efficiency of the photoinitiation process. researchgate.net

Mechanistic Aspects of Initiation:

The photoinitiation process with a Type II photoinitiator like a benzophenone derivative typically involves the following steps:

Photoexcitation: The benzophenone absorbs UV radiation and is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).

Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from a co-initiator (e.g., an amine or a thiol) to form a ketyl radical and a co-initiator radical.

Initiation: The co-initiator radical then initiates the polymerization of the monomer.

In the case of this compound, the fluorinated phenyl ring could potentially influence the lifetime and reactivity of the triplet state.

Mechanistic Aspects of Crosslinking:

Benzophenone derivatives can also act as crosslinkers for polymers. mdpi.comrsc.org The excited triplet state of the benzophenone can abstract hydrogen atoms from two different polymer chains, leading to the formation of two polymer radicals. The subsequent combination of these radicals results in a crosslink between the polymer chains, forming a network structure. This process is crucial for improving the mechanical and thermal properties of polymers.

Precursor for the Development of Advanced Fluorinated Organic Materials

The unique combination of fluorine atoms and an aromatic ketone structure makes this compound an attractive precursor for the development of advanced fluorinated organic materials. numberanalytics.comresearchgate.net Fluorinated polymers and materials often exhibit desirable properties such as high thermal stability, chemical resistance, low surface energy, and unique optical and electronic properties. numberanalytics.comrsc.orgacs.org

This compound can be used as a monomer or a co-monomer in polymerization reactions to synthesize novel fluorinated polymers. For instance, the ketone group can be a site for polymerization, or the acetoxy group can be modified to introduce a polymerizable functionality. The resulting fluorinated polymers could find applications in areas such as high-performance plastics, coatings, and electronic materials. numberanalytics.comrsc.org

Contribution to the Expansion of Fluorinated Organic Scaffold Libraries

The development of diverse libraries of organic scaffolds is crucial for drug discovery and materials science research. chimia.chncn.gov.plsciencedaily.comnih.gov this compound serves as a valuable starting material for the synthesis of a variety of fluorinated organic scaffolds. chimia.chnih.govrsc.org

Through a series of chemical transformations targeting the ketone, the acetoxy group, and the aromatic rings, a wide array of new and complex molecular architectures can be constructed. For example, the ketone can be converted to an alcohol, an alkene, or a heterocyclic ring. The acetoxy group can be transformed into other functional groups, and the aromatic rings can undergo further substitution reactions. This versatility allows for the systematic exploration of chemical space and the generation of novel compounds with potentially interesting biological activities or material properties.

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Range/Details | Reference |

|---|---|---|

| pH | 4.0 | |

| Solvent for Extraction | Benzene | |

| Purification Method | Reduced-pressure rectification |

[Basic] How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., R factor = 0.072, data-to-parameter ratio = 12.4) resolves the spatial arrangement of fluorine and acetoxy groups, critical for validating regioselectivity .

- NMR Spectroscopy :

- ¹⁹F NMR : Distinct chemical shifts for 2' and 5' fluorines (typically δ -110 to -125 ppm for aromatic fluorines).

- ¹H/¹³C NMR : Acetoxy methyl protons appear at δ 2.1–2.3 ppm; carbonyl carbons resonate near δ 190–200 ppm .

- IR Spectroscopy : Strong C=O stretch (~1740 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) confirm functional groups .

[Advanced] How can researchers resolve contradictions in reaction outcomes reported for fluorinated acetophenones?

Methodological Answer:

Contradictions often arise from subtle differences in reaction conditions or competing pathways. Strategies include:

Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2,4-difluoroacetophenone vs. 4-fluoro-2-hydroxyacetophenone) to identify electronic/steric effects .

Parameter Screening : Systematically vary pH, temperature, and catalysts. For example, copper sulfate at pH 4 enhances selectivity in nucleophilic substitutions .

Computational Modeling : Use DFT calculations to predict regioselectivity in substitution reactions, corroborating experimental data .

[Advanced] What strategies optimize regioselectivity in substitution reactions involving this compound?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., nitro or methoxy) to steer reactivity toward specific fluorine positions.

- Catalytic Systems : Transition metals (e.g., Pd/Cu) can mediate cross-couplings, while phase-transfer catalysts improve interfacial reactions in biphasic systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, enhancing selectivity for 2'- over 5'-fluorine substitution .

[Basic] What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture Sensitivity : Store in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis of the acetoxy group .

- Temperature : Long-term stability requires storage at -20°C; short-term use at 4°C is acceptable .

- Light Exposure : Protect from UV light to avoid photo-degradation of the benzophenone core .

[Advanced] How to design experiments exploring this compound's utility in medicinal chemistry?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify the acetoxy or fluorine substituents and screen for bioactivity (e.g., kinase inhibition or antimicrobial activity) .

- Metabolic Stability Assays : Use liver microsomes to assess oxidative degradation pathways (e.g., deacetylation or defluorination) .

- In Silico Docking : Model interactions with target proteins (e.g., COX-2 or CYP450 isoforms) to prioritize synthetic targets .

Q. Table 2: Key Assays for Medicinal Applications

| Assay Type | Objective | Reference |

|---|---|---|

| SAR Screening | Identify bioactive derivatives | |

| Metabolic Stability | Evaluate degradation pathways | |

| Molecular Docking | Predict target binding affinity |

[Advanced] How to address discrepancies in reported spectroscopic data for fluorinated benzophenones?

Methodological Answer:

- Cross-Validation : Compare NMR/X-ray data with structurally characterized analogs (e.g., 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone) .

- Dynamic NMR Studies : Resolve fluxional behavior caused by rotational barriers in the benzophenone core .

- Collaborative Databases : Leverage PubChem or DSSTox entries to reconcile conflicting data .

[Basic] What analytical standards are recommended for quantifying this compound?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm). Calibrate with certified reference materials (CRMs) from PubChem or DSSTox .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization confirms molecular integrity (expected [M+H]⁺ = ~293.06 Da) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.